molecular formula C16H14N4O4S2 B2932957 Methyl 5-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate CAS No. 898437-11-1

Methyl 5-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate

Cat. No. B2932957
CAS RN: 898437-11-1
M. Wt: 390.43
InChI Key: CKIFFBZLFULADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate” is a complex organic compound. It contains a 1,3,4-thiadiazole ring, which is a type of heterocyclic compound . Compounds containing a 1,3,4-thiadiazole ring have been the subject of considerable interest in recent years due to their potential as antitumor agents .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research on compounds structurally related to Methyl 5-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate has revealed innovative synthetic pathways and chemical reactions. For example, the intramolecular 6-endo-dig-cyclization of related ethyl ester compounds has been achieved, resulting in the formation of novel heterocyclic structures, highlighting the versatility of thiadiazole and furan derivatives in organic synthesis (Remizov et al., 2019). Furthermore, reactions with selected bases have led to the creation of 4-methylsulfanylethynylfuran derivatives, showcasing the reactivity of thiadiazole rings under basic conditions (Remizov et al., 2019).

Antimicrobial and Nematicidal Activities

Derivatives containing the thiadiazole ring have been synthesized and evaluated for their biological activities. Specifically, compounds with structures akin to Methyl 5-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate have demonstrated potential as nematicidal and antimicrobial agents. Notably, a new series of these compounds showed significant activity against Ditylenchus myceliophagus and Caenorhabditis elegans, comparable to standard treatments like levamisole (Reddy et al., 2010). Additionally, these compounds exhibited appreciable antibacterial and antifungal effects against various pathogens, indicating their potential for development into new antimicrobial agents.

Enzymatic Synthesis of Biobased Polyesters

The structural elements of Methyl 5-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate, particularly the furan component, have also been explored in the context of sustainable materials. For instance, enzymatic polymerization involving furan derivatives has led to the creation of biobased polyesters with significant potential in material science. This approach represents an eco-friendly alternative to conventional polyester synthesis, using biobased rigid diols for the production of novel polyesters with desirable physical properties (Jiang et al., 2014).

properties

IUPAC Name

methyl 5-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S2/c1-23-13(21)12-8-7-11(24-12)9-25-16-20-19-15(26-16)18-14(22)17-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIFFBZLFULADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate

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